N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide
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Description
N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide is a compound that falls within the category of benzamides, which are characterized by a benzene ring attached to an amide group. The presence of fluorine atoms in the structure suggests that it may have unique physical and chemical properties, potentially making it useful in various chemical applications, including the synthesis of more complex molecules or as a potential candidate for biological activity studies.
Synthesis Analysis
The synthesis of related benzamide compounds has been reported in several studies. For instance, the synthesis of spirooxindoles through the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides using Phenyliodine(III) bis(trifluoroacetate) (PIFA) as a catalyst indicates the potential for creating complex structures from simpler benzamide derivatives . Additionally, the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea demonstrates the versatility of benzamides in forming crystalline structures with interesting properties . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied. For example, the crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea shows that the carbonyl and thiourea groups are almost planar, which could be relevant when considering the structure of this compound . The crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides have been reported, with varying dihedral angles between the benzene rings, which could influence the physical properties and reactivity of these compounds .
Chemical Reactions Analysis
The reactivity of benzamide compounds can be influenced by the substituents on the benzene rings. For instance, the introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry and affects the photochemical behavior of the compounds . This "amino conjugation effect" could also be relevant for the reactivity of this compound. Moreover, the use of perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide] as a fluorinating agent suggests that fluorine-containing benzamides could be used in electrophilic fluorination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the crystal structure and spectroscopic properties of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provide insights into the structure-property relationship and its potential antitumor activity . Similarly, the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides reveal the conformation of the molecules and the inclination of the aromatic rings, which could be compared to the properties of this compound .
Scientific Research Applications
Crystallographic Studies
N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide and related compounds have been extensively studied for their crystal structures, offering insights into their crystalline forms and molecular interactions. The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, highlighting the dihedral angles between benzene rings and demonstrating the impact of different substituents on the molecular conformation (Suchetan et al., 2016). These studies are fundamental for understanding the physicochemical properties and potential applications of these compounds in materials science and pharmaceuticals.
Radiopharmaceutical Development
Research into the fluorination of aromatic compounds has shown potential applications in developing radiotracers for positron emission tomography (PET). For instance, the synthesis and radiofluorination of a compound related to this compound resulted in a putative AMPA receptor ligand, although it demonstrated high non-specific binding in in vitro assays with rat brain slices (Kronenberg et al., 2007). This highlights the compound's relevance in neuroscience research, particularly in exploring brain functions and disorders.
Material Science and Polymer Chemistry
In the field of material science, compounds structurally related to this compound have been utilized in the synthesis of semiaromatic polyamides with excellent thermal properties. These polyamides exhibit significant glass transition temperatures and thermal stability, making them suitable for high-performance materials (Guangming et al., 2016). Such applications underscore the relevance of these fluorinated benzamides in developing new materials with advanced features.
Chemical Synthesis and Catalysis
The catalytic potential of fluorinated benzamides has been explored in various chemical reactions. For instance, iron-catalyzed, fluoroamide-directed C-H fluorination has shown that N-fluoro-2-methylbenzamides can undergo chemoselective fluorine transfer, offering a new method for C-F bond formation without the need for noble metal additives (Groendyke et al., 2016). This method could significantly impact the synthesis of fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals.
properties
IUPAC Name |
4-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-11-5-1-9(2-6-11)13(20)19-12-7-3-10(4-8-12)14(16,17)18/h1-8H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNZRRIMGIQHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380595 |
Source
|
Record name | 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2054-01-5 |
Source
|
Record name | 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-FLUORO-4'-(TRIFLUOROMETHYL)BENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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